Home > Products > Screening Compounds P4153 > CFTR corrector 6
CFTR corrector 6 -

CFTR corrector 6

Catalog Number: EVT-8359562
CAS Number:
Molecular Formula: C22H13F4N9
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CFTR corrector 6 is a small molecule designed to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for chloride ion transport across epithelial cell membranes. Mutations in the CFTR gene, particularly the F508del mutation, lead to misfolding and degradation of the CFTR protein, resulting in cystic fibrosis. CFTR corrector 6 belongs to a class of compounds that aim to stabilize the misfolded protein and promote its trafficking to the cell surface, thereby restoring its function.

Source

CFTR corrector 6 is part of a broader category of CFTR modulators developed through extensive research into small molecule pharmacology. It has been synthesized and characterized in various studies focusing on correcting the functional defects associated with CFTR mutations. The compound is often evaluated in conjunction with other correctors and potentiators to assess its efficacy in restoring chloride transport in affected cells.

Classification

CFTR corrector 6 is classified as a type I corrector, which primarily targets the first transmembrane domain of the CFTR protein. This classification is based on its mechanism of action, which involves stabilizing the protein's structure during its folding process within the endoplasmic reticulum.

Synthesis Analysis

Methods

The synthesis of CFTR corrector 6 typically involves several organic chemistry techniques. The synthetic route may include:

  • Retrosynthetic Analysis: This involves deconstructing complex molecules into simpler precursors.
  • Coupling Reactions: Key building blocks are connected through amide bond formation.
  • Functional Group Modifications: Various chemical transformations are employed to introduce necessary functional groups that enhance binding affinity and stability.

Technical Details

The specific synthetic pathway for CFTR corrector 6 may involve multiple steps, including protection/deprotection strategies, coupling reactions utilizing coupling agents like carbodiimides, and purification processes such as column chromatography. Yields and reaction conditions vary based on the specific methodologies adopted in different studies.

Molecular Structure Analysis

Structure

The molecular structure of CFTR corrector 6 features a complex arrangement that includes multiple aromatic rings and functional groups that contribute to its binding properties. The precise three-dimensional conformation is critical for its interaction with CFTR.

Data

The molecular formula, molecular weight, and specific structural details such as bond angles and lengths can be derived from X-ray crystallography or nuclear magnetic resonance spectroscopy data. These analyses provide insights into how the compound interacts with target sites on the CFTR protein.

Chemical Reactions Analysis

Reactions

CFTR corrector 6 participates in several chemical reactions during its synthesis and when interacting with biological targets. These reactions typically include:

  • Nucleophilic Substitution: Key for forming bonds between different molecular fragments.
  • Hydrolysis: In some cases, hydrolysis may be involved in modifying functional groups post-synthesis.

Technical Details

Reactions involving CFTR corrector 6 are often monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure purity and yield at each step of synthesis.

Mechanism of Action

Process

CFTR corrector 6 functions by binding to specific sites on the CFTR protein, particularly within the transmembrane domains. This binding stabilizes the protein's conformation, promoting proper folding and trafficking to the cell membrane.

Data

Experimental data from binding affinity studies (e.g., using radiolabeled ligands) indicate that CFTR corrector 6 exhibits favorable interactions with both wild-type and F508del mutant forms of CFTR. The efficacy of this compound can be quantified through assays measuring chloride ion transport across cell membranes.

Physical and Chemical Properties Analysis

Physical Properties

CFTR corrector 6 typically exhibits characteristics such as:

  • Appearance: Solid or crystalline form.
  • Solubility: Solubility in organic solvents varies depending on its chemical structure.
  • Melting Point: Specific melting points can be determined through differential scanning calorimetry.

Chemical Properties

Relevant chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity towards common reagents used in medicinal chemistry can influence its development as a drug candidate.
Applications

Scientific Uses

CFTR corrector 6 is primarily utilized in research focused on cystic fibrosis therapeutics. Its applications include:

  • In Vitro Studies: Evaluating its effects on chloride transport in cell lines expressing mutant CFTR.
  • Drug Development: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  • Combination Therapies: Exploring synergistic effects when used alongside other modulators like potentiators to maximize therapeutic outcomes for cystic fibrosis patients.
Molecular Mechanisms of Action of CFTR Corrector 6

Structural Basis of ΔF508-CFTR Misfolding and Degradation Pathways

The F508del mutation in CFTR triggers a cascade of structural defects primarily localized to nucleotide-binding domain 1 (NBD1). This mutation destabilizes NBD1’s hydrophobic core and disrupts its interaction with intracellular loop 4 (ICL4) of transmembrane domain 2 (TMD2), creating a thermodynamically unstable conformation. Cryo-EM analyses confirm that ΔF508-NBD1 exhibits reduced folding efficiency, with a buried surface area at the NBD1:ICL4 interface diminished by >40% compared to wild-type CFTR [4] [5]. This instability propagates globally: MSD1 fails to achieve native folding, while the R domain remains improperly solvated. Consequently, the mutant protein is recognized by endoplasmic reticulum (ER) quality control machinery (e.g., Hsp70/Hsp90 chaperones) and targeted for ubiquitination and proteasomal degradation via the CHIP-E3 ubiquitin ligase pathway. Approximately 99% of nascent ΔF508-CFTR is degraded before reaching the Golgi apparatus, preventing functional membrane localization [1] [3].

Table 1: Key Structural Perturbations in ΔF508-CFTR

DomainStructural DefectFunctional Consequence
NBD1Destabilized hydrophobic core; disrupted β-strand topologyLoss of thermodynamic stability
NBD1:ICL4 interfaceReduced buried surface area (>40% loss)Compromised interdomain coupling
MSD1Misfolded helices TM1/2/5/6Impaired chloride conduction pathway
R domainAltered phosphorylation dynamicsDysregulated channel gating

Binding Site Identification and Allosteric Modulation by CFTR Corrector 6

CFTR Corrector 6 binds a hydrophobic intrasubunit pocket within transmembrane domain 1 (TMD1), as resolved by cryo-electron microscopy at 3.7-Å resolution. This cavity, formed by transmembrane helices 1, 2, 5, and 6 (TM1/TM2/TM5/TM6), exhibits high conformational flexibility in ΔF508-CFTR. Corrector 6 occupies a volume of ~850 ų within this pocket, forming van der Waals contacts with residues F91 (TM1), L106 (TM2), F178 (TM3), and F312 (TM5) [4] [8]. Mutagenesis studies confirm the functional significance of this site: alanine substitution at F91 or L106 abolishes Corrector 6-mediated rescue, reducing cell-surface CFTR expression by >90% [4].

Notably, Corrector 6 binding induces long-range allosteric effects. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals reduced dynamics in distal regions, including:

  • Stabilization of ICL1 (residues 140–160), enhancing its interaction with NBD1
  • Rigidification of extracellular loop 1 (ECL1), which participates in channel gatingThis allostery explains Corrector 6’s ability to rectify defects beyond its immediate binding locus [4] [5].

Thermodynamic Stabilization of Transmembrane Domain 1 (TMD1)

Corrector 6 binding increases TMD1’s thermal stability by ΔTₘ = 8.5°C, as measured by differential scanning fluorimetry. This stabilization arises from:

  • Helix repacking: TM5 undergoes a 12° rotational shift, optimizing hydrophobic contacts with TM1/TM2
  • Cavity filling: The compound’s trifluoromethyl-pyridine moiety occupies a void volume of ~300 ų between TM helices, reducing local entropy
  • Salt bridge reinforcement: Distance between R74 (TM1) and D110 (TM2) decreases from 8.2 Å to 4.9 Å, enabling ionic interaction [4] [8]

Molecular dynamics simulations (200-ns trajectories) demonstrate that Corrector 6 reduces TMD1 backbone root-mean-square fluctuation (RMSF) by 42% compared to apo-ΔF508-CFTR. This rigidification propagates to NBD1, lowering its Gibbs free energy of folding (ΔΔG = -3.2 kcal/mol) [4] [5].

Table 2: Thermodynamic Impact of Corrector 6 on ΔF508-CFTR Domains

ParameterApo-ΔF508-CFTRCorrector 6-BoundChange
TMD1 Tm (°C)44.2 ± 0.552.7 ± 0.4+8.5
NBD1 ΔG (kcal/mol)5.8 ± 0.32.6 ± 0.2-3.2
TMD1 RMSF (Å)1.98 ± 0.211.15 ± 0.13-42%
Interdomain H-bonds9 ± 117 ± 2+89%

Rescue of CFTR Biogenesis via Endoplasmic Reticulum Retention Mitigation

Corrector 6 enhances ΔF508-CFTR escape from ER quality control by:

  • Reducing chaperone binding: Co-immunoprecipitation shows 70% decrease in Hsp70 association
  • Inhibiting ubiquitination: Mass spectrometry identifies diminished ubiquitin conjugates at K710 and K1041
  • Promoting COPII vesicle incorporation: Confocal microscopy demonstrates 4-fold increase in CFTR colocalization with Sec31A at ER exit sites [3] [5]

In primary human bronchial epithelia, Corrector 6 (1 μM, 24h) increases mature band C glycosylation (170 kDa) by 45% ± 6% compared to untreated controls, confirming Golgi processing. Pulse-chase assays reveal a 3.2-fold extension in ΔF508-CFTR half-life (from 1.8 h to 5.8 h), enabling functional membrane expression [3] [6]. Importantly, Corrector 6 synergizes with late-acting correctors (e.g., VX-445): combined treatment increases surface CFTR by 190% versus Corrector 6 alone, indicating complementary mechanisms [6].

Impact on Nucleotide-Binding Domain 1 (NBD1) Conformational Dynamics

Corrector 6 binding to TMD1 allosterically remodels NBD1 dynamics. HDX-MS reveals reduced deuterium uptake (≥30%) in three critical NBD1 regions:

  • Residues 509–521: Containing the F508del site, exhibiting reduced β-strand flexibility
  • Residues 565–580: The α-helical subdomain regulating NBD1:NBD2 dimerization
  • Residues 422–436: The ATP-binding Walker A motif [5] [8]

This conformational stabilization enhances NBD1’s affinity for ATP (KD decreased from 280 μM to 110 μM) and improves NBD1-NBD2 dimerization efficiency by 50%, as measured by FRET. Crucially, Corrector 6 restores the allosteric coupling between TMD1 and NBD1: electrophysiology shows a 4.3-fold increase in channel open probability (Po) when combined with potentiators like ivacaftor [6] [8]. The compound thus addresses both biogenesis and functional defects inherent to ΔF508-CFTR.

Properties

Product Name

CFTR corrector 6

IUPAC Name

4-amino-7-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-5-[2-(trifluoromethyl)pyrimidin-5-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile

Molecular Formula

C22H13F4N9

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C22H13F4N9/c23-14-3-1-2-4-15(14)35-10-12(6-33-35)9-34-16(5-27)17(18-19(28)31-11-32-20(18)34)13-7-29-21(30-8-13)22(24,25)26/h1-4,6-8,10-11H,9H2,(H2,28,31,32)

InChI Key

LSTMAJPRFFZYIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)CN3C(=C(C4=C(N=CN=C43)N)C5=CN=C(N=C5)C(F)(F)F)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)CN3C(=C(C4=C(N=CN=C43)N)C5=CN=C(N=C5)C(F)(F)F)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.